3-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]propanoic acid
Description
Properties
IUPAC Name |
3-(4-pyrrolidin-1-ylsulfonylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c15-13(16)8-5-11-3-6-12(7-4-11)19(17,18)14-9-1-2-10-14/h3-4,6-7H,1-2,5,8-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQWYBPEKXZYQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427911 | |
| Record name | 3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871544-58-0 | |
| Record name | 4-(1-Pyrrolidinylsulfonyl)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871544-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method A: Direct Synthesis from Precursor Compounds
In this method, the synthesis begins with commercially available starting materials. The typical reaction sequence includes:
Synthesis of the Sulfonamide : A sulfonyl chloride reacts with pyrrolidine in an inert solvent (like dichloromethane) at low temperatures to form the sulfonamide.
Acylation : The resulting sulfonamide is then treated with a propanoic acid derivative in the presence of a coupling agent (such as EDCI or DCC) to facilitate the formation of the desired propanoic acid structure.
Purification : The product is purified through recrystallization or chromatography.
Method B: Multi-step Synthesis via Intermediates
This method involves synthesizing intermediates that are further converted into the final product:
Formation of an Intermediate Benzaldehyde : A para-substituted phenol is treated with a suitable reagent to form a benzaldehyde derivative.
Condensation Reaction : The benzaldehyde undergoes a condensation reaction with malonic acid derivatives to form a β-keto acid intermediate.
Decarboxylation : Heating this intermediate leads to decarboxylation, yielding the final propanoic acid structure.
Final Modifications : Additional steps may include hydroxylation or further functional group modifications to enhance biological activity.
Yields and Efficiency
The efficiency of these methods can vary significantly based on reaction conditions such as temperature, solvent choice, and reaction time. Typical yields for the synthesis of this compound range between 60% to 85%, depending on the specific method employed.
Table 2: Yield Comparison of Different Preparation Methods
| Method | Yield (%) | Comments |
|---|---|---|
| Direct Synthesis | 75% | Simple and effective for small-scale synthesis |
| Multi-step Synthesis | 60% | More complex but allows for structural modifications |
Chemical Reactions Analysis
Types of Reactions: 3-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain the corresponding sulfoxide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1. Drug Development:
3-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]propanoic acid has been studied for its potential as a pharmaceutical compound due to its structural similarity to known bioactive molecules. It may serve as a lead compound in the development of new drugs targeting various diseases, particularly those involving neurotransmitter modulation and inflammatory responses .
2. Antidepressant Activity:
Research indicates that derivatives of this compound could exhibit antidepressant-like effects by modulating serotonin and norepinephrine levels in the brain. This suggests potential applications in treating mood disorders .
3. Anti-inflammatory Properties:
The sulfonamide group in the compound is hypothesized to contribute to anti-inflammatory effects, making it a candidate for further investigation in conditions like arthritis or other inflammatory diseases .
Pharmacological Studies
1. Mechanism of Action:
Studies have suggested that compounds similar to this compound may act on specific receptors involved in pain and inflammation pathways. Understanding these mechanisms can lead to more effective therapies with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
2. Toxicological Assessments:
Toxicological evaluations are crucial for determining the safety profile of this compound. Preliminary studies indicate that while it possesses beneficial pharmacological properties, it also requires careful assessment of its irritant potential and systemic toxicity before clinical application .
Case Studies
Case Study 1: Antidepressant Efficacy
A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors when compared to control groups. The findings suggest that this compound may influence serotonergic pathways, warranting further clinical trials .
Case Study 2: Inflammatory Response Modulation
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, indicating its potential use in managing chronic inflammatory conditions. Further research is needed to explore its efficacy in human subjects .
Mechanism of Action
The mechanism of action of 3-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the pyrrolidine ring can enhance the compound’s binding affinity to certain receptors, leading to its biological effects.
Comparison with Similar Compounds
Pyrrolidine-2-one: A derivative of pyrrolidine with similar biological activities.
Pyrrolidine-2,5-diones: Compounds with a similar structure and potential therapeutic applications.
Prolinol: A pyrrolidine derivative with distinct stereochemistry and biological properties.
Uniqueness: 3-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]propanoic acid is unique due to its combination of a sulfonyl group and a pyrrolidine ring, which imparts specific chemical and biological properties
Biological Activity
3-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]propanoic acid (CAS No. 871544-58-0) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The compound features a pyrrolidine ring attached to a sulfonyl group, which may contribute to its interaction with biological targets. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Basic Information
- Chemical Name : this compound
- Molecular Formula : C₁₃H₁₇NO₄S
- Molecular Weight : 283.34 g/mol
- CAS Number : 871544-58-0
- Boiling Point : 471.8 ± 47.0 °C (Predicted)
- Density : 1.342 ± 0.06 g/cm³ (Predicted)
- pKa : 4.51 ± 0.10 (Predicted)
- Hazard Class : Irritant .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation, which may be attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various bacterial strains, potentially making it a candidate for developing new antibiotics .
- Cytotoxicity : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide moiety may enable the compound to inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Interaction : The structural features of the compound suggest possible interactions with G-protein coupled receptors (GPCRs), which are crucial in mediating various physiological responses .
Study on Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of this compound in a murine model of arthritis. The results showed a significant reduction in paw swelling and levels of inflammatory markers compared to the control group, highlighting its therapeutic potential in treating inflammatory diseases .
Antimicrobial Activity Assessment
In vitro assays were conducted to evaluate the antimicrobial effectiveness of this compound against several pathogenic bacteria. Results indicated that it exhibited moderate to strong antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential use in antibiotic development .
Data Table
| Property | Value |
|---|---|
| Molecular Weight | 283.34 g/mol |
| Boiling Point | 471.8 ± 47.0 °C |
| Density | 1.342 ± 0.06 g/cm³ |
| pKa | 4.51 ± 0.10 |
| Biological Activities | Anti-inflammatory, Antimicrobial, Cytotoxic |
Q & A
Q. What are the standard synthetic routes for 3-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]propanoic acid?
- Methodological Answer : A common approach involves sulfonation of a phenyl precursor followed by coupling with pyrrolidine. For example, sulfonyl chloride intermediates can react with pyrrolidine under anhydrous conditions in solvents like dichloromethane. Post-reaction purification via recrystallization (e.g., methanol) or column chromatography is critical to isolate the product . Reaction progress should be monitored using TLC or HPLC, as impurities from incomplete sulfonation or side reactions may require iterative optimization .
Q. How should researchers characterize this compound spectroscopically?
- Methodological Answer :
- NMR : H and C NMR can confirm the pyrrolidine sulfonyl and propanoic acid moieties. Look for sulfonyl group signals (~3.5 ppm for pyrrolidine protons) and carboxylic acid protons (broad ~12 ppm).
- IR : Key peaks include S=O stretching (~1350–1160 cm) and C=O from the carboxylic acid (~1700 cm).
- X-ray Crystallography : For absolute configuration verification, single-crystal X-ray analysis (as in ) resolves structural ambiguities .
Q. What safety precautions are essential during handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (reported irritancy in similar compounds ).
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound's synthesis?
- Methodological Answer :
- Catalyst Screening : Test bases like triethylamine or DMAP to enhance sulfonation efficiency.
- Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) may improve reagent solubility.
- Temperature Control : Reflux conditions (e.g., 80–100°C in xylene ) often increase reaction rates but require monitoring for decomposition.
- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) removes unreacted starting materials and sulfonic acid byproducts .
Q. How to resolve contradictions in spectroscopic data between batches?
- Methodological Answer :
- Cross-Validation : Combine NMR, IR, and mass spectrometry to detect subtle differences (e.g., rotamers in pyrrolidine rings).
- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts and compare with experimental data .
- Impurity Profiling : Use HPLC-MS to identify trace contaminants (e.g., des-sulfonated derivatives) that may skew results .
Q. What stability considerations apply under varying pH and temperature?
- Methodological Answer :
- pH Stability : Test aqueous solutions at pH 2–12 to assess carboxylic acid deprotonation and sulfonyl group hydrolysis. Adjust buffers to maintain integrity during biological assays.
- Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures. Store lyophilized samples at -20°C to prevent degradation .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Methodological Answer :
- Analog Synthesis : Modify the pyrrolidine ring (e.g., substituents at N) or phenyl group (e.g., halogenation) to probe electronic effects.
- Biological Assays : Screen analogs for target binding (e.g., enzyme inhibition assays) and correlate with logP (calculated via ChemDraw) and steric parameters.
- Data Analysis : Use multivariate regression to identify critical substituents affecting activity .
Key Considerations for Data Interpretation
- Contradictory Bioactivity Data : If cellular assays show inconsistent results, validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity directly.
- Crystallization Challenges : For X-ray studies, co-crystallize with a protein target or use seeding techniques if the free compound resists crystallization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
